molecular formula C22H24N2O3 B602115 5-((1R)-2-((5-Ethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one CAS No. 1026461-20-0

5-((1R)-2-((5-Ethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one

Cat. No.: B602115
CAS No.: 1026461-20-0
M. Wt: 364.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-((1R)-2-((5-Ethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.45. The purity is usually > 95%.
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Scientific Research Applications

Medicinal Chemistry and Biological Activities

8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline (8-HQ) derivatives have emerged as significant compounds in organic and analytical chemistry due to their chromophore properties and ability to detect various metal ions. Over the past two decades, their biological activities have attracted medicinal chemists' attention. Synthetic modifications aim to develop potent, target-based broad-spectrum drug molecules for treating life-threatening diseases like cancer, HIV, and neurodegenerative disorders. Their metal chelation properties enhance their potential as drug candidates for various diseases, offering a rich area for the synthesis of novel and pharmacologically potent agents for therapeutic targets, including anti-proliferative, anti-microbial, anti-fungal, and anti-viral activities, as well as treatments for neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).

Antioxidant Properties

Ethoxyquin and Its Analogues

Research on ethoxyquin (1,2 dihydro-6-ethoxy-2,2,4-trimethylquinoline) and its analogues highlights their antioxidant efficacy in protecting valuable polyunsaturated fatty acids in fish meal from spontaneous combustion. The discovery of analogues with comparable efficacy to ethoxyquin, such as hydroquin (1,2-dihydro-2,2,4-trimethylquinoline), demonstrates the potential of these compounds as antioxidants. These findings suggest that even as ethoxyquin's content diminishes during fish meal storage, its oxidation products, like the dimeric oxidative coupling product and a quinolone derivative, continue to exhibit potent antioxidant properties, which could explain ethoxyquin's effectiveness as an antioxidant (De Koning, 2002).

Applications in Material Science

BODIPY-based Organic Semiconductors for OLEDs

The development and synthesis of BODIPY-based organic semiconductors for application in OLED devices represent a significant advancement in organic optoelectronics. These materials, characterized by their near-IR emission and aggregation-induced emission (AIE) properties, serve as a promising platform for the design of 'metal-free' infrared emitters, indicating their potential for future developments in material science (Squeo & Pasini, 2020).

Properties

IUPAC Name

5-[(1R)-2-[(5-ethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-2-13-3-4-14-10-16(11-15(14)9-13)23-12-20(26)17-5-7-19(25)22-18(17)6-8-21(27)24-22/h3-9,16,20,23,25-26H,2,10-12H2,1H3,(H,24,27)/t16?,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIKZCSZFIGWQB-FZCLLLDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(CC(C2)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=C(CC(C2)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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